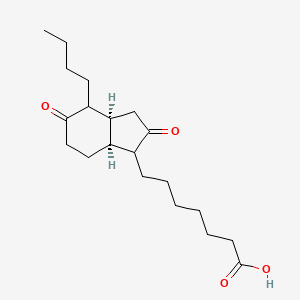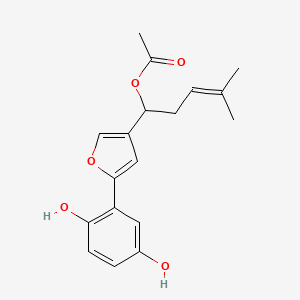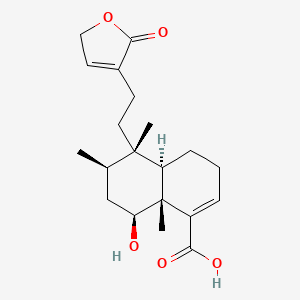
PB-22 N-(4-hydroxypentyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles like JWH 018. PB-22 N-(4-hydroxypentyl) metabolite is an expected metabolite of PB-22, based on the metabolism of JWH 018. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Wissenschaftliche Forschungsanwendungen
Metabolism of Synthetic Cannabinoids PB-22
- Study 1 : This study investigated the metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, in human hepatocytes. The predominant metabolic pathway identified was ester hydrolysis, producing various pentylindole-3-carboxylic acid metabolites. Several metabolites were identified, primarily through oxidation and glucuronidation processes (Wohlfarth et al., 2014).
Quantification in Human Urine
- Study 2 : This study developed a method for the quantification of 5F-PB-22 and its metabolites in human urine, indicating its application in forensic toxicology. This included identifying metabolites like 5F-PB-22 3-carboxyindole and PB-22 N-5-hydroxypentyl (Minakata et al., 2017).
Metabolism in Cunninghamella elegans
- Study 9 : This study used Cunninghamella elegans, a fungus, to study the metabolism of synthetic cannabinoids like 5F-PB-22 and PB-22. The findings were consistent with previously reported human metabolites, showcasing the potential for using this model organism in studying the metabolism of newly emerging synthetic cannabinoids (Watanabe et al., 2017).
Identification of Enzymes in Metabolism
- Study 20 : This research aimed to identify the enzymes involved in the metabolism of phenylbutyrate, a compound structurally similar to PB-22. It highlighted specific enzymes responsible for different steps in the β-oxidation of PB, which can have implications for understanding the metabolic pathways of related compounds like PB-22 (Palir et al., 2017).
Eigenschaften
Produktname |
PB-22 N-(4-hydroxypentyl) metabolite |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)7-6-14-25-15-19(18-10-2-3-11-20(18)25)23(27)28-21-12-4-8-17-9-5-13-24-22(17)21/h2-5,8-13,15-16,26H,6-7,14H2,1H3 |
InChI-Schlüssel |
USLCLHHNJHEBGL-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(O)C)C4=C3C=CC=C4 |
Synonyme |
quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









